Cas no 1798674-44-8 (N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea)

N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea structure
1798674-44-8 structure
商品名:N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea
CAS番号:1798674-44-8
MF:C14H17N3OS
メガワット:275.36928153038
CID:5375284

N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea 化学的及び物理的性質

名前と識別子

    • N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea
    • インチ: 1S/C14H17N3OS/c1-2-4-16-14(18)17-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h3,5-7,9-10H,2,4,8H2,1H3,(H2,16,17,18)
    • InChIKey: CGQJCTJADRADSW-UHFFFAOYSA-N
    • ほほえんだ: N(CCC)C(NCC1=CC(C2C=CSC=2)=CN=C1)=O

じっけんとくせい

  • 密度みつど: 1.174±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 490.1±40.0 °C(Predicted)
  • 酸性度係数(pKa): 13.30±0.46(Predicted)

N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-6349-5μmol
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6471-6349-10mg
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6471-6349-2μmol
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6471-6349-10μmol
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
10μl
$69.0 2023-04-25
Life Chemicals
F6471-6349-3mg
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6471-6349-40mg
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6471-6349-15mg
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6471-6349-25mg
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6471-6349-30mg
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
30mg
$119.0 2023-04-25
Life Chemicals
F6471-6349-20mg
3-propyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
1798674-44-8 90%+
20mg
$99.0 2023-04-25

N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea 関連文献

N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]ureaに関する追加情報

Professional Introduction to N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea (CAS No. 1798674-44-8)

N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea, with the CAS number 1798674-44-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates both pyridine and thiophene rings, which are known for their ability to interact with various biological targets, making it a promising candidate for further investigation.

The< strong>N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea molecule is characterized by its complex arrangement of functional groups, including a propyl group and a methyl-substituted urea moiety. The presence of the thiophene ring enhances its solubility in both polar and non-polar solvents, which is a critical factor for its application in drug formulation and delivery systems. This property allows the compound to be easily integrated into various pharmaceutical formulations, thereby improving its bioavailability and efficacy.

Recent advancements in medicinal chemistry have highlighted the importance of urea derivatives in the development of novel therapeutic agents. The< strong>5-(3-thienyl)-3-pyridinyl moiety in N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea has been identified as a key pharmacophore responsible for its biological activity. Studies have shown that this moiety can interact with specific enzymes and receptors, leading to modulatory effects on cellular processes. These interactions are particularly relevant in the context of inflammatory diseases, neurodegenerative disorders, and cancer.

In vitro studies have demonstrated that N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea exhibits potent inhibitory effects on several target proteins. For instance, research has indicated that it can effectively inhibit the activity of Janus kinases (JAKs), which are involved in signal transduction pathways associated with inflammation and immune responses. Additionally, preliminary data suggest that this compound may have neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative conditions.

The< strong>CAS number 1798674-44-8 provides a unique identifier for this compound, ensuring accurate documentation and tracking in scientific literature and patents. This standardized classification system is essential for researchers who are conducting experiments or developing new drugs based on this compound. The CAS registry number also facilitates database searches and collaborations between different research groups, thereby accelerating the pace of innovation in pharmaceutical sciences.

The synthesis of N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea involves a multi-step process that requires precise control over reaction conditions. The incorporation of the thiophene ring into the molecular structure necessitates specialized synthetic techniques to ensure high yield and purity. Researchers have employed various methods, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, to construct the desired framework. These synthetic strategies highlight the complexity of modern drug development and underscore the importance of advanced chemical methodologies.

The pharmacokinetic properties of N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea have been thoroughly evaluated to understand its absorption, distribution, metabolism, excretion (ADME) profile. Preliminary studies indicate that this compound exhibits moderate oral bioavailability and rapid distribution throughout the body. Its metabolic pathways involve both Phase I and Phase II biotransformations, which are typical for urea derivatives. These findings provide valuable insights into how the compound interacts with biological systems and how it can be optimized for therapeutic use.

The potential applications of N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals, where it may serve as an intermediate in the synthesis of pesticides or herbicides. The structural features of this compound make it a versatile building block for designing molecules with specific biological activities. This versatility is particularly valuable in industries where novel compounds with tailored properties are required.

Future research directions for N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea include further exploration of its mechanism of action and optimization for clinical use. By leveraging computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations, scientists can gain deeper insights into how this compound interacts with biological targets at the atomic level. These computational approaches complement experimental studies by providing predictive data on binding affinities and metabolic stability.

The integration of machine learning algorithms into drug discovery processes has also shown promise for accelerating the development of novel therapeutic agents like N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea. By analyzing large datasets containing structural information and biological activity data, machine learning models can identify promising candidates for further investigation. This approach has significantly reduced the time required to identify lead compounds from thousands or millions of potential candidates.

In conclusion, N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea (CAS No.< strong>1798674-44-8) is a multifaceted chemical entity with significant potential in pharmaceutical research. Its unique molecular structure and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in advancing medical science.

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